Fmoc-alpha-methyl-L-3-Fluorophe

Description

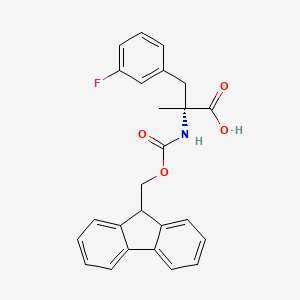

The exact mass of the compound Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is 419.15328635 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXKZJYYWUHHK-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Labeling of Aryl Precursors:

A common strategy for labeling aromatic rings is nucleophilic aromatic substitution (SɴAr) or transition-metal-mediated fluorination. For a compound like [¹⁸F]3-F-α-Me-L-Phe, where the fluorine is on the phenyl ring, several precursor types are viable.

Diaryliodonium Salts: These precursors have shown significant promise for the radiofluorination of non-activated aromatic rings. Copper-mediated radiofluorination of diaryliodonium salt precursors can produce ¹⁸F-labeled arenes with high radiochemical conversion. For instance, the synthesis of 2-[¹⁸F]FAMP has been achieved with a 57.6% radiochemical conversion using an N-Piv-protected (mesityl)(aryl)iodonium salt precursor in the presence of Cu(OTf)₂. nih.gov A similar approach could be adapted for the 3-fluoro isomer.

Boronic Esters: Copper-mediated radiofluorination of aryl boronic esters (e.g., pinacol (B44631) esters or MIDA esters) is a powerful method for late-stage ¹⁸F-fluorination. nih.govresearchgate.net This method is known for its good functional group tolerance. The synthesis of various ¹⁸F-labeled amino acids, including phenylalanine analogues, has been successfully demonstrated using arylBPin precursors. nih.govmdpi.com The synthesis of an appropriate N-protected α-methyl-3-(boronic ester)-L-phenylalanine precursor would be the key starting point for this route.

Table 1: Comparison of Precursors for Copper-Mediated ¹⁸F-Aromatic Fluorination of Amino Acid Analogues

| Precursor Type | Leaving Group | Typical Mediator | Radiochemical Yield (RCY) | Reference |

| Diaryliodonium Salt | (Mesityl)I⁺ | Cu(OTf)₂ | ~21% (overall) | nih.gov |

| Aryl Boronic Ester (BPin) | B(pinacol) | Copper complex | 12-54% (isolated) | researchgate.netmdpi.com |

| Arylstannane | Sn(CH₃)₃ | Copper complex | 32-54% (isolated) | researchgate.net |

Labeling of Aliphatic Precursors:

An alternative, though structurally different, approach involves labeling a side chain rather than the aromatic ring directly. For example, the synthesis of α-[¹⁸F]fluoromethyl phenylalanine ([¹⁸F]FMePhe) utilizes a nucleophilic attack on a cyclic sulfamidate precursor derived from α-benzylserine. nih.govnih.gov This two-step process involves the initial fluorination followed by acidic deprotection. nih.gov This method provides high radiochemical yields (60-70%) and results in a structurally similar, albeit different, radiotracer. nih.govnih.gov

Radiosynthesis and Purification Workflow

A typical automated radiosynthesis for a PET tracer like [¹⁸F]3-F-α-Me-L-Phe would involve the following steps:

[¹⁸F]Fluoride Trapping and Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution containing K₂CO₃ and Kryptofix K₂₂₂. The mixture is then azeotropically dried with acetonitrile. nih.gov

Radiofluorination Reaction: The dried, activated [¹⁸F]fluoride is reacted with the chosen precursor (e.g., a protected diaryliodonium salt or boronic ester of α-methyl-3-X-phenylalanine) in a suitable solvent like DMSO or DMF at elevated temperatures (100-150 °C). acs.orgnih.gov

Deprotection: The protecting groups (e.g., Boc, and any ester groups) are removed, typically under acidic conditions (e.g., using HCl or HI). nih.govacs.org If an Fmoc-protected precursor were used in the synthesis of the labeling precursor, it would have been removed in earlier steps. The final radiolabeled product for injection is the free amino acid.

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired ¹⁸F-labeled product from unreacted fluoride, byproducts, and the precursor. nih.govnih.gov

Formulation: The collected HPLC fraction is reformulated into a sterile, isotonic solution suitable for intravenous injection.

Table 2: Research Findings on Radiosynthesis of Related ¹⁸F-Labeled Phenylalanine Analogues

| Radiotracer | Precursor Type | Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| α-[¹⁸F]Fluoromethyl phenylalanine | Cyclic sulfamidate | Nucleophilic substitution | 65 ± 11% | 90 min | nih.gov |

| 2-[¹⁸F]Fluorophenylalanine | Iodonium salt | Copper-mediated fluorination | 21.4 ± 11.7% | 120 min | nih.gov |

| 3-l-[¹⁸F]Fluorophenylalanine | Boronic ester (Ni-complex) | Alcohol-enhanced, copper-mediated fluorination | 41-56% | 66-90 min | acs.orgnih.gov |

| 4-[¹⁸F]Trifluoromethyl-phenylalanine | Boronic acid | [¹⁸F]CuCF₃ mediated | up to 89% | Not specified | mdpi.com |

These advanced methodologies underscore the feasibility of producing ¹⁸F-labeled α-methyl-L-3-fluorophenylalanine for preclinical and clinical research. The choice of synthetic route depends on the availability of the precursor, desired radiochemical yield, and the robustness of the automated synthesis module. Future research may focus on developing novel precursors and more efficient, faster labeling methods to improve the accessibility of this and other valuable amino acid-based PET tracers.

Molecular Engineering and Design Principles Through Fmoc Alpha Methyl L 3 Fluorophe Incorporation

Conformational Control in Peptides and Proteins

The three-dimensional structure of a peptide or protein is intrinsically linked to its function. The incorporation of Fmoc-alpha-methyl-L-3-Fluorophenylalanine provides a robust mechanism for exerting precise control over the conformational landscape of these biomolecules.

Role of alpha-Methylation in Restricting Conformational Freedom

The introduction of a methyl group at the alpha-carbon of an amino acid residue significantly constrains the allowable backbone dihedral angles (phi, φ, and psi, ψ). This steric bulk limits the rotational freedom around the N-Cα and Cα-C bonds, effectively narrowing the distribution of accessible conformations on the Ramachandran plot. nih.gov This conformational restriction can be harnessed to stabilize specific secondary structures, such as α-helices or β-sheets, which might otherwise be transient or disfavored. nih.gov The resulting pre-organization of the peptide backbone can lead to enhanced binding affinities for target receptors and increased resistance to proteolytic degradation. nih.gov

Influence of Fluorine on Conformational Preferences and Dihedral Angles

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine introduces potent electronic effects that can further influence peptide conformation. Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring, altering its quadrupole moment. nih.govnih.gov This modification can influence local electronic environments and favor specific dihedral angle preferences to minimize electrostatic repulsion or engage in favorable interactions. nih.gov While the steric impact of a single fluorine atom is minimal, its electronic influence can be significant, subtly guiding the peptide backbone into preferred orientations. nih.gov

Structural Elucidation Methodologies

The precise structural consequences of incorporating Fmoc-alpha-methyl-L-3-Fluorophenylalanine are elucidated through a combination of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for determining the three-dimensional structure of peptides containing this modified amino acid. nih.gov Multidimensional NMR experiments can provide through-bond and through-space correlations, allowing for the assignment of resonances and the calculation of interatomic distances and dihedral angle constraints. These experimental restraints are then used to generate a family of structures consistent with the data, providing a detailed picture of the peptide's conformational ensemble. nih.govnih.gov

Modulation of Molecular Interactions

The chemical modifications inherent in Fmoc-alpha-methyl-L-3-Fluorophenylalanine also provide a means to rationally modulate the non-covalent interactions that govern molecular recognition and binding events.

Cation-π Interactions in Receptor Binding Studies

Cation-π interactions, which occur between a positively charged group (like the side chain of lysine (B10760008) or arginine) and the electron-rich face of an aromatic ring, are crucial for many biological recognition events. acs.orgnih.gov The introduction of fluorine atoms onto the phenylalanine ring withdraws electron density, thereby weakening the cation-π binding ability of the aromatic ring. nih.govacs.org This property makes fluorinated phenylalanine analogs invaluable tools for probing the contribution of cation-π interactions to receptor-ligand binding. By systematically replacing phenylalanine with its fluorinated counterparts, researchers can correlate changes in binding affinity with the calculated cation-π binding energy, providing strong evidence for the presence and importance of this interaction in a given biological system. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Fmoc-alpha-methyl-L-3-Fluorophenylalanine |

| Phenylalanine |

| Lysine |

| Arginine |

| Fmoc-alpha-Me-Phe-OH |

Strategies for Tuning Specificity in Ligand-Receptor Systems

The strategic incorporation of Fmoc-alpha-methyl-L-3-Fluorophenylalanine into peptide-based ligands offers a powerful approach for modulating their binding specificity to target receptors. The unique structural features of this modified amino acid, namely the alpha-methyl group and the fluorine atom, allow for precise control over the conformational and electronic properties of the peptide, which are critical determinants of molecular recognition.

The alpha-methyl group introduces a significant steric constraint, restricting the rotational freedom around the peptide backbone. This pre-organization of the peptide into a more rigid, bioactive conformation can lead to a lower entropic penalty upon binding to its receptor, thereby enhancing binding affinity. Furthermore, this conformational restriction can be highly effective in discriminating between different receptor subtypes, as it favors binding to receptors with complementary shapes while disfavoring interactions with off-target receptors that might require a more flexible ligand.

The fluorine atom, positioned at the meta-position of the phenyl ring, introduces unique electronic properties. Its high electronegativity can lead to favorable orthogonal multipolar interactions with the receptor's binding pocket, contributing to binding affinity and specificity in ways that cannot be achieved with simple hydrophobic interactions. For instance, the fluorine atom can engage in non-covalent interactions with backbone amides or other polar groups within the receptor, providing an additional layer of specificity. The strategic placement of this fluorinated residue can, therefore, be used to fine-tune the electrostatic and steric complementarity between the ligand and its receptor, leading to highly specific molecular recognition.

Engineering of Peptide Stability and Bioavailability in Research Models

Enhanced Proteolytic Resistance

Peptides are rapidly cleared from circulation due to their susceptibility to proteolysis by various enzymes. The introduction of an alpha-methyl group on the amino acid backbone provides a steric shield that effectively hinders the approach of proteases, thereby preventing the cleavage of the adjacent peptide bond. This modification has been shown to significantly increase the half-life of peptides in biological fluids.

| Peptide Modification | Effect on Proteolytic Stability | Underlying Mechanism |

| Native Peptide | Low | Susceptible to cleavage by proteases. |

| α-Methylated Peptide | High | The methyl group at the α-carbon provides steric hindrance, preventing protease access and cleavage. |

Influence on Membrane Permeability

The ability of a peptide to cross biological membranes is a critical factor for its bioavailability and efficacy, particularly for targeting intracellular receptors. The incorporation of Fmoc-alpha-methyl-L-3-Fluorophenylalanine can enhance membrane permeability through a combination of effects.

The fluorine atom increases the lipophilicity of the amino acid side chain, which can facilitate the partitioning of the peptide into the lipid bilayer of cell membranes. Additionally, the fluorine atom can participate in specific, favorable interactions with membrane components, such as hydrogen bonding with phospholipid headgroups, which can aid in the translocation process.

The conformational constraints imposed by the alpha-methyl group can also contribute to improved membrane permeability. By reducing the flexibility of the peptide backbone, the energetic cost associated with desolvating the peptide upon entering the non-polar membrane environment can be significantly lowered. Studies have indicated that peptides incorporating alpha-methylated amino acids can exhibit enhanced passive diffusion across cellular membranes.

| Structural Feature of Fmoc-α-methyl-L-3-Fluorophe | Impact on Membrane Permeability | Scientific Rationale |

| 3-Fluoro Substitution | Increased | Enhances the lipophilicity of the side chain and can form favorable interactions with membrane lipids. |

| α-Methyl Group | Increased | Induces a more compact, pre-folded conformation that is more amenable to membrane transit. |

Methodologies for Investigating Peptide Half-Life

The determination of a peptide's half-life is crucial for evaluating its pharmacokinetic profile. Various methodologies are employed to assess the stability of peptides incorporating modified amino acids like Fmoc-alpha-methyl-L-3-Fluorophenylalanine.

In Vitro Stability Assays: These assays typically involve incubating the peptide in biological fluids such as human plasma or serum, or with specific proteolytic enzymes. The degradation of the peptide over time is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods allow for a direct comparison of the stability of the modified peptide with its native counterpart under controlled conditions.

In Vivo Pharmacokinetic Studies: These studies involve the administration of the peptide to animal models, followed by the collection of blood samples at various time points. The concentration of the intact peptide in the plasma is then quantified using highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides a comprehensive assessment of the peptide's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and allows for the calculation of its circulating half-life.

Rational Design of Peptide Libraries and Analogues

The unique combination of properties offered by Fmoc-alpha-methyl-L-3-Fluorophenylalanine makes it an invaluable tool for the rational design of peptide libraries and analogues with improved therapeutic characteristics.

High-Throughput Screening Methodologies with Modified Peptides

High-throughput screening (HTS) is a powerful method for identifying lead compounds from large, diverse peptide libraries. The compatibility of Fmoc-alpha-methyl-L-3-Fluorophenylalanine with standard solid-phase peptide synthesis (SPPS) protocols allows for its seamless integration into various library formats, including one-bead-one-compound (OBOC) libraries.

The conformational constraints imposed by the alpha-methyl group can be particularly advantageous in HTS campaigns. By reducing the conformational flexibility of the library members, a larger proportion of the peptides are presented in a bioactive conformation, which can lead to a higher hit rate. Furthermore, the enhanced proteolytic resistance conferred by this modification ensures the stability of the peptides throughout the screening process, thereby minimizing the risk of false negatives due to degradation.

| Screening Stage | Role of Fmoc-α-methyl-L-3-Fluorophenylalanine | Benefit in High-Throughput Screening |

| Library Synthesis | Compatible with standard solid-phase peptide synthesis. | Enables straightforward incorporation into diverse peptide libraries. |

| Primary Screening | Pre-organizes peptides into bioactive conformations. | Increases the probability of identifying high-affinity binders, leading to a higher hit rate. |

| Hit Validation | Confers proteolytic resistance. | Ensures the stability of the peptide during assays, reducing the likelihood of false negatives. |

Design of Peptide Mimetics and Conformational Constraints

The incorporation of Fmoc-alpha-methyl-L-3-Fluorophenylalanine, a synthetically modified amino acid, into peptide chains is a sophisticated strategy in molecular engineering aimed at developing peptide mimetics with enhanced structural and functional properties. Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as low metabolic stability and poor bioavailability. The unique chemical features of Fmoc-alpha-methyl-L-3-Fluorophenylalanine—specifically the α-methyl group and the fluorine atom on the phenyl ring—introduce significant conformational constraints that are pivotal in the design of these advanced therapeutic and research molecules. chemimpex.comnih.govnih.gov

The primary role of this unnatural amino acid is to rigidly control the peptide's three-dimensional shape. nih.gov In native peptides, the backbone has considerable flexibility, allowing it to adopt numerous conformations. By substituting a standard amino acid with Fmoc-alpha-methyl-L-3-Fluorophenylalanine, researchers can lock the peptide into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor or enzyme, potentially leading to significantly higher binding affinity and selectivity. chemimpex.com

Conformational Constraints from α-Methylation:

The presence of a methyl group on the α-carbon of the amino acid backbone dramatically restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. nih.gov In a typical L-amino acid, these angles can adopt a wide range of values, allowing for the formation of various secondary structures like α-helices and β-sheets. nih.govresearchgate.net The steric hindrance introduced by the α-methyl group severely limits the accessible conformational space, forcing the φ and ψ angles into a narrower range, often favoring a helical or specific turn-like structure. This constraint helps in stabilizing a desired secondary structure, which is a key principle in the design of peptide mimetics that aim to replicate the bioactive conformation of a larger protein.

Influence of 3-Fluorophenyl Side-Chain:

The fluorination of the phenylalanine side chain at the meta-position (3-position) introduces several subtle but powerful electronic and steric effects. nih.gov Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing interactions such as π-π stacking and cation-π interactions with biological targets. nih.gov Furthermore, the C-F bond is polarized and can participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which can further stabilize a specific peptide conformation. nih.govnih.gov The introduction of fluorine can also enhance the hydrophobicity of the side chain, which may improve the peptide's ability to cross cell membranes or interact with hydrophobic pockets in target proteins. rsc.org This strategic placement of fluorine can fine-tune the binding affinity and specificity of the peptide mimetic. nih.gov

Synergistic Effects for Peptide Mimetic Design:

The combination of α-methylation and 3-fluorination provides a powerful toolkit for peptide design. While α-methylation enforces a rigid backbone conformation, the 3-fluoro substitution modulates the side-chain's interactions and properties. This dual modification allows for the creation of highly constrained peptides that can precisely mimic the binding epitope of a natural peptide ligand. Such mimetics are often more resistant to enzymatic degradation by proteases, as the unnatural structure is not recognized as a substrate, leading to a longer half-life in biological systems. nih.govrsc.org

The table below summarizes the expected conformational effects upon incorporating α-methyl-3-fluorophenylalanine into a peptide sequence, based on established principles of peptide chemistry.

| Structural Feature | Conformational Effect | Implication for Peptide Mimetic Design |

| α-Methyl Group | Restricts backbone dihedral angles (φ, ψ) to a narrow range of values. | Stabilizes specific secondary structures (e.g., helices, turns); reduces conformational flexibility, lowering the entropic cost of binding. |

| 3-Fluoro Phenyl Ring | Alters electronic properties of the aromatic side-chain; can participate in unique non-covalent interactions (e.g., C-F···H-N). | Modulates binding affinity and selectivity through altered intermolecular forces; can improve metabolic stability and membrane permeability. |

| Combined Effect | Induces a highly constrained, pre-organized conformation with fine-tuned side-chain interactions. | Development of potent and selective peptide mimetics with enhanced proteolytic stability and improved pharmacokinetic properties. |

This table illustrates the generally accepted principles of how α-methylation and fluorination constrain peptide structures, providing a basis for the rational design of peptide mimetics.

Detailed conformational analysis of peptides containing Fmoc-alpha-methyl-L-3-Fluorophenylalanine is typically performed using advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govnih.govmdpi.com These methods can provide precise information on dihedral angles and intermolecular distances, confirming the structural constraints imposed by this unique amino acid and guiding the optimization of peptide mimetic candidates for various therapeutic applications. nih.govnih.gov

Applications in Advanced Biochemical and Biophysical Research

Probing Protein Structure and Dynamics via Fluorine NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful technique for characterizing the structure, dynamics, and interactions of proteins. digitellinc.com The introduction of a ¹⁹F-labeled amino acid, such as 3-fluorophenylalanine, into a protein allows for the observation of its behavior in different environments with high sensitivity and minimal background interference. acs.orgucla.edunih.gov

The development of ¹⁹F NMR probes has been a significant advancement in protein science. acs.org Fluorinated amino acids, including various fluorinated phenylalanine analogues, serve as excellent probes due to the favorable NMR characteristics of the fluorine nucleus. acs.orgucla.edu The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in high sensitivity in NMR experiments, and its chemical shift is highly sensitive to the local environment, spanning a wide range that allows for the resolution of individual signals even in large proteins. acs.orgnih.govresearchgate.net This sensitivity enables the detection of subtle conformational changes, ligand binding events, and interactions with other molecules. acs.orgnih.gov

Several fluorinated amino acids are commercially available and have been successfully used in ¹⁹F NMR studies. The choice of the specific fluorinated amino acid and its position within the protein is crucial for effectively probing the desired structural or dynamic feature. ucla.eduacs.org Aromatic amino acids are often chosen for labeling because they are frequently found in structurally important regions of proteins, such as active sites and protein-protein interfaces. ucla.edu

Table 1: Commercially Available Fluorinated Amino Acids for NMR Studies

| Compound Name | Abbreviation |

| 5-Fluoro-L-Tryptophan | 5FW |

| 6-Fluoro-L-Tryptophan | 6FW |

| 3-Fluoro-L-Phenylalanine | 3FPhe |

| 2-(Trifluoromethyl)-L-Phenylalanine | - |

| 3-(Trifluoromethyl)-L-Phenylalanine | tfm-Phe |

| 4-(Trifluoromethyl)-L-Phenylalanine | - |

| 3-Fluoro-L-Tyrosine | 3FY |

| 4-Fluoro-L-Phenylalanine | 4FF |

| This table is based on information from multiple sources. ucla.eduresearchgate.netnih.gov |

Site-Specific Incorporation Techniques for NMR Studies

To effectively use ¹⁹F NMR as a probe, it is often necessary to incorporate the fluorinated amino acid at a specific position within the protein. acs.org Several methods have been developed to achieve site-specific incorporation. One common approach involves the use of auxotrophic bacterial strains that cannot synthesize a particular amino acid. nih.gov By providing the fluorinated analogue in the growth medium, it can be incorporated into the protein at the positions normally occupied by the natural amino acid. nih.gov

A more precise method for site-specific incorporation utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair. acs.org This system allows for the insertion of an unnatural amino acid, such as a fluorinated phenylalanine derivative, in response to a unique codon, like an amber stop codon (TAG), that has been introduced at the desired site in the gene encoding the protein. researchgate.netacs.org This technique offers high fidelity and efficiency in labeling a single site within a protein, which is particularly advantageous for studying large proteins where multiple labels could lead to complex and overlapping NMR signals. acs.org The ability to introduce a single ¹⁹F label provides clear and interpretable NMR data for monitoring protein conformational changes and interactions. researchgate.netacs.org

¹⁹F NMR is a highly effective tool for characterizing the interactions between proteins and other molecules, including other proteins and small molecule ligands. acs.orgnih.gov The sensitivity of the ¹⁹F chemical shift to changes in the local environment makes it an excellent reporter of binding events. acs.orgnih.gov When a ligand binds to a protein containing a ¹⁹F label, the chemical shift of the fluorine nucleus can change, providing information about the binding event and the nature of the interaction. acs.org

This technique has been successfully used to study a wide range of biological interactions, from the binding of small molecule inhibitors to enzymes to the formation of large protein complexes. acs.orgacs.org One-dimensional ¹⁹F NMR lineshape analysis can provide quantitative data on both the kinetics (association and dissociation rate constants) and thermodynamics (dissociation constant) of these interactions. nih.gov The simplicity and speed of 1D ¹⁹F NMR experiments make this approach a valuable tool for screening compound libraries in drug discovery. acs.orgnih.gov

Investigation of Enzyme-Substrate Interactions and Inhibition Mechanisms

The unique properties of fluorinated amino acids also make them valuable tools for studying enzyme mechanisms and for the design of potent and specific enzyme inhibitors. nih.govresearchgate.net

The incorporation of fluorine into amino acids can significantly alter their electronic properties, which can be exploited in the design of enzyme inhibitors. nih.govrroij.com The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger binding to the enzyme's active site. researchgate.net Fluorinated amino acids can act as mimics of natural substrates or transition states, allowing them to bind tightly to the enzyme and inhibit its activity. nih.govresearchgate.net

For example, α-fluorinated ketones have been successfully developed as inhibitors of serine proteases. nih.gov The electron-withdrawing nature of the fluorine atoms makes the ketone carbonyl group more susceptible to nucleophilic attack by the active site serine residue, forming a stable hemiacetal adduct that mimics the tetrahedral intermediate of the normal enzymatic reaction. nih.gov This approach has led to the development of highly potent and specific inhibitors for a variety of enzymes. rroij.comnih.gov

Beyond inhibitor design, fluorinated amino acids are instrumental in elucidating the mechanisms of enzyme catalysis. nih.govresearchgate.net The ¹⁹F nucleus serves as a "bio-orthogonal" NMR probe, allowing researchers to follow the fate of a fluorinated substrate analogue as it is processed by an enzyme. nih.govresearchgate.net This provides valuable insights into the stereochemistry and kinetics of enzymatic reactions. nih.gov

For instance, by substituting a hydrogen atom with fluorine in a substrate molecule, it is possible to probe the facial selectivity of bond formation in an enzymatic reaction. nih.gov Furthermore, ¹⁹F NMR can be used to directly observe the formation of covalent enzyme-inhibitor complexes and to study the partitioning of intermediates in "suicide substrate" inactivation pathways. nih.gov These mechanistic studies provide a deeper understanding of how enzymes function, which is crucial for the rational design of new drugs and therapies. rroij.com The insights gained from these investigations can also guide the engineering of enzymes with novel catalytic activities. researchgate.netnih.gov

Research in Peptide-Based Systems

The incorporation of Fmoc-alpha-methyl-L-3-Fluorophenylalanine into peptides allows for detailed investigations into their structure-activity relationships, stability, and therapeutic potential.

Studies on Antimicrobial Peptides (AMPs)

The development of novel antimicrobial agents is a critical area of research. Fmoc-protected amino acids, including fluorinated variants, have been explored for their potential as antimicrobial agents themselves and as components of synthetic antimicrobial peptides (AMPs). nih.gov The Fmoc group, due to its aromatic and hydrophobic nature, can facilitate interactions that are crucial for antimicrobial activity. mdpi.com

The introduction of a fluorine atom and an alpha-methyl group can enhance the properties of AMPs. Fluorination can increase the hydrophobicity of a peptide, which is often correlated with its ability to disrupt bacterial membranes. chemimpex.com The alpha-methyl group provides conformational constraint and resistance to enzymatic degradation by proteases, prolonging the peptide's active lifespan. mdpi.com

Table 1: Investigated Properties of Modified Antimicrobial Peptides

| Modification | Investigated Effect | Potential Advantage in AMP Research |

|---|---|---|

| Fmoc-group | Increased hydrophobicity and self-assembly | Enhanced membrane disruption and potential for hydrogel formation for sustained release. nih.govmdpi.com |

| Fluorination | Altered electronic properties and hydrophobicity | Improved metabolic stability and membrane interaction. chemimpex.com |

| α-methylation | Increased proteolytic stability | Longer duration of antimicrobial action. mdpi.com |

Research into Protein Folding and Aggregation Phenomena (e.g., Amyloid-β Peptides)

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, which is characterized by the aggregation of amyloid-β (Aβ) peptides into plaques. nih.gov The synthesis of Aβ peptides for research purposes is challenging due to their inherent tendency to aggregate. nih.gov

Fmoc-alpha-methyl-L-3-Fluorophenylalanine serves as a valuable building block in the solid-phase synthesis of modified Aβ peptides. chemimpex.com The alpha-methyl group can introduce a "kink" in the peptide backbone, disrupting the typical β-sheet structures that are prone to aggregation. By strategically placing this modified amino acid within the Aβ sequence, researchers can create peptide analogs that resist aggregation, allowing for easier handling and study. Furthermore, the fluorine atom can act as a subtle probe to study the local environment within the peptide through techniques like 19F-NMR spectroscopy, providing insights into the molecular interactions that drive folding and aggregation. nih.gov

Bioconjugation Methodologies for Research Probes

Bioconjugation is the process of chemically linking molecules to biomolecules, such as peptides or proteins, to create probes for research or therapeutic purposes. chemimpex.comchemimpex.com Fmoc-alpha-methyl-L-3-Fluorophenylalanine can be utilized in the synthesis of peptides that are subsequently used in bioconjugation strategies. chemimpex.comchemimpex.com

The Fmoc protecting group is central to solid-phase peptide synthesis (SPPS), the primary method for creating custom peptides. chemimpex.comchemimpex.com Once the desired peptide sequence containing the fluorinated, alpha-methylated amino acid is synthesized, the N-terminal Fmoc group is removed, and the free amine can be used for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. The unique properties of the incorporated amino acid can enhance the stability and biological activity of the final conjugate. chemimpex.com

Preclinical Imaging Research

The development of non-invasive imaging techniques is crucial for diagnosing and monitoring diseases. Fmoc-alpha-methyl-L-3-Fluorophenylalanine plays a role in the development of specialized tracers for Positron Emission Tomography (PET) imaging.

Development of Radiotracers for Positron Emission Tomography (PET) Imaging (e.g., L-[3-(18)F]-alpha-methyl tyrosine analogs)

PET imaging relies on the detection of radiation from positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), which are incorporated into biologically active molecules. Amino acid-based PET tracers are of particular interest for imaging tumors, which often exhibit increased amino acid metabolism.

L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) is an amino acid PET tracer that shows high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov While not a direct application of Fmoc-alpha-methyl-L-3-Fluorophenylalanine, the synthesis of the non-radioactive standard and precursors for [¹⁸F]FAMT and its analogs often involves similar chemical principles and starting materials. The alpha-methyl group in [¹⁸F]FAMT is crucial for its selectivity for LAT1 over other transporters, leading to tumor-specific uptake. researchgate.net The 3-fluoro position is where the radioactive ¹⁸F is incorporated for PET imaging.

Table 2: Comparison of Amino Acid PET Tracers

| Tracer | Key Feature | Advantage in Tumor Imaging |

|---|---|---|

| [¹⁸F]FDG | Glucose analog | High sensitivity for many tumors. |

| [¹⁸F]FAMT | L-tyrosine analog with α-methyl group | High specificity for tumors expressing LAT1, distinguishing them from inflammation. nih.govresearchgate.net |

Methodologies for Investigating Amino Acid Transport Systems in Animal Models

Understanding how amino acids are transported into cells is fundamental to many areas of biology and medicine. The phenylalanine analogue, alpha-methylphenylalanine, has been used in animal models to study amino acid transport systems. nih.gov By competing with natural amino acids for uptake, these analogs can help to characterize the specificity and kinetics of different transporters.

The use of fluorinated and alpha-methylated amino acids in these studies provides more stable and specific tools. For instance, 3-fluoro-L-α-methyl-tyrosine (the non-radioactive version of [¹⁸F]FAMT) has been shown to be a selective substrate for the LAT1 transporter. researchgate.net Using such compounds in competitive uptake assays in animal models allows researchers to specifically probe the activity and distribution of the LAT1 transport system, which is a key target in cancer research. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced Peptide Synthesis Technologies

While Fmoc-alpha-methyl-L-3-Fluorophenylalanine is a building block designed for solid-phase peptide synthesis (SPPS), its true potential is realized when peptides containing it are utilized in more complex, advanced synthesis strategies. nih.govnih.govsigmaaldrich.comsigmaaldrich.com The stability conferred by the alpha-methyl group and the unique physicochemical properties imparted by fluorine make these peptides ideal substrates for next-generation synthesis technologies. nih.govchemimpex.com

Chemoenzymatic peptide synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, represents a significant growth area. mdpi.com Peptides constructed using Fmoc-alpha-methyl-L-3-Fluorophenylalanine can be subjected to post-synthesis enzymatic modifications, where enzymes are used to ligate peptide segments or introduce other functional groups. mdpi.com For instance, a synthetically produced fluorinated peptide segment can be joined to a recombinantly expressed protein or another peptide fragment using enzymes like sortase or butelase. This hybrid approach allows for the creation of large, complex proteins that contain site-specifically installed fluorinated, alpha-methylated residues, a task difficult to achieve by purely chemical or biological methods alone. mdpi.com

Furthermore, techniques like native chemical ligation (NCL) and other protein fragment ligation methods benefit from the unique characteristics of peptides containing this compound. mdpi.com The enhanced stability and predictable helical conformations often induced by alpha-methylation can improve the efficiency and yield of these ligation reactions, enabling the assembly of sophisticated, modified protein architectures.

Table 1: Advanced Synthesis and Modification Approaches

| Technology | Description | Relevance for Fluorinated Peptides |

| Chemoenzymatic Synthesis | Combines chemical peptide synthesis (like SPPS) with enzymatic ligation or modification. | Allows site-specific incorporation of Fmoc-alpha-methyl-L-3-Fluorophe-containing segments into larger proteins. mdpi.com |

| Protein Fragment Ligation | Methods like Native Chemical Ligation (NCL) that chemically join unprotected peptide segments. | The stability of peptides containing modified amino acids can facilitate handling and improve ligation efficiency. mdpi.com |

| Post-Translational Modification | Enzymatic modification of existing proteins to introduce new chemical functionalities. | Peptides with fluorinated residues can serve as unique substrates for engineered enzymes. mdpi.com |

Computational Modeling and In Silico Design of Modified Peptides

The development of peptides with desired functions is increasingly driven by computational and in silico methods. nih.gov Molecular modeling and machine learning are becoming indispensable tools for predicting how modifications like fluorination and alpha-methylation will impact peptide structure, stability, and interactions. nih.govrsc.org

Molecular dynamics (MD) simulations are used to explore the conformational landscape of peptides containing Fmoc-alpha-methyl-L-3-Fluorophenylalanine. These simulations provide insights into how the fluorine atom's electronegativity and the steric bulk of the alpha-methyl group influence secondary structure formation, such as promoting helical or beta-sheet conformations. rsc.org Computational models have revealed the critical role that electrostatically driven interactions, modulated by side-chain fluorination, play in the self-organization of peptides. rsc.org By understanding these forces, researchers can rationally design peptides that self-assemble into specific nanostructures, such as fibrils or hydrogels. rsc.org

In silico design algorithms can screen vast virtual libraries of peptide sequences to identify candidates with optimal properties. By incorporating parameters for fluorinated and alpha-methylated amino acids into these models, scientists can pre-select sequences that are likely to exhibit enhanced proteolytic stability, improved binding affinity to a biological target, or specific self-assembly characteristics. nih.govgoogle.com This computational pre-screening significantly reduces the experimental effort required to develop novel peptide-based materials and therapeutics.

Table 2: Findings from Computational Modeling of Fluorinated Peptides

| Parameter Studied | Observation | Implication for Design |

| Inter-chain Interactions | Side-chain fluorination modulates key electrostatic contact pairs between peptide chains. rsc.org | Allows for precise control over peptide self-assembly and fibrillation. rsc.org |

| Hydrophobicity & Polarity | The degree of fluorination provides a method to fine-tune the interplay between hydrophobic and polar forces. rsc.org | Enables the design of amphiphilic peptides with controlled folding and aggregation behavior. rsc.org |

| Van der Waals Packing | Computational models show that fluorinated side chains can alter Van der Waals packing compared to non-fluorinated analogues. mdpi.com | Affects the energetic stability of protein-protein interactions and coiled-coil formation. mdpi.com |

Expanding the Scope of Fluorinated alpha-Methylated Amino Acids in Unconventional Systems

The unique attributes of fluorinated, alpha-methylated amino acids are driving their use in systems beyond traditional peptide drugs. A major emerging area is the field of peptide-based biomaterials. rsc.orgnih.gov Researchers have demonstrated that the incorporation of fluorinated amino acids can control the self-assembly of peptides into hydrogels. rsc.org The degree of fluorination acts as a control knob to tune the material's properties, suggesting that Fmoc-alpha-methyl-L-3-Fluorophenylalanine could be a valuable component in designing advanced materials for tissue engineering, drug delivery, and 3D cell culture.

Another unconventional application is in the creation of "fluorous" proteins with enhanced stability. google.comumich.edu By strategically placing highly fluorinated amino acids within the hydrophobic core of a protein, researchers have significantly increased its stability against thermal and chemical denaturation. google.com This strategy is being explored to create highly robust enzymes for industrial applications and to engineer proteins with novel structural and functional properties.

Furthermore, fluorinated amino acids serve as powerful probes in biophysical studies. google.com The fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing researchers to investigate peptide-membrane interactions or protein folding dynamics in ways that are not possible with natural amino acids. google.com Incorporating a residue like alpha-methyl-L-3-Fluorophenylalanine could offer insights into the local environment and dynamics of a peptide as it interacts with complex biological systems.

Development of Novel Analytical Methods for Characterization of Complex Fluoropeptides

The increasing complexity of peptides incorporating unnatural amino acids necessitates the development of more sophisticated analytical techniques for their characterization. While standard methods like mass spectrometry and HPLC are essential, the presence of fluorine opens the door to specialized analytical strategies.

The most prominent of these is ¹⁹F NMR spectroscopy. google.comnih.gov Fluorine's high NMR sensitivity and the absence of a natural biological background make it an excellent probe. google.com Researchers are designing new, highly fluorinated amino acids to serve as reporters for cell-based ¹⁹F NMR, a technique that can track the location and interaction of a peptide within a cellular environment. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local environment, providing detailed information on peptide conformation and binding events. google.com

However, challenges remain. The characterization of complex fluoropeptides can be complicated by signal broadening in ¹⁹F NMR for larger molecules and the potential for overlapping signals in peptides with multiple fluorinated residues. nih.gov Future research will focus on developing new pulse sequences and higher-field magnets to improve spectral resolution. Additionally, new mass spectrometry fragmentation techniques are being explored to better handle the robust nature of peptides stabilized by alpha-methylation and to precisely pinpoint the location of modifications within a sequence.

Table 3: Performance of Fluorinated Amino Acids as ¹⁹F NMR Probes

| Fluorinated Peptide Construct | Fluorine Content | FWHM (Hz)¹ | Application |

| TB-1 | 9 | 49 | 19F NMR Imaging Agent |

| TB-9 | 18 | 44 | 19F NMR Imaging Agent |

| E₁-DD (Protein Construct) | 9 | 54 | Cell-based 19F NMR |

| ¹Full Width at Half Maximum (FWHM) is a measure of spectral peak width; narrower peaks (smaller FWHM) are desirable for high-resolution analysis. Data adapted from cell-based NMR studies. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.